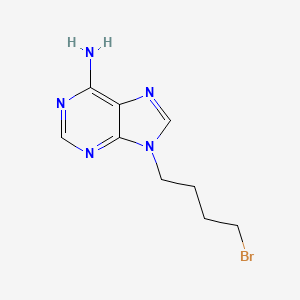

9-(4-Bromobutyl)-9H-purin-6-amine

説明

Structure

3D Structure

特性

CAS番号 |

81792-12-3 |

|---|---|

分子式 |

C9H12BrN5 |

分子量 |

270.13 g/mol |

IUPAC名 |

9-(4-bromobutyl)purin-6-amine |

InChI |

InChI=1S/C9H12BrN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4H2,(H2,11,12,13) |

InChIキー |

KQCVQDGGEHOVFG-UHFFFAOYSA-N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCBr)N |

製品の起源 |

United States |

Synthetic Methodologies for 9 4 Bromobutyl 9h Purin 6 Amine

Strategies for N9-Alkylation of Purin-6-amine Systems

The alkylation of purin-6-amine (adenine) is a foundational reaction in the synthesis of many biologically significant molecules. However, the adenine (B156593) anion has four reactive nitrogen atoms (N1, N3, N7, and N9), which complicates direct alkylation and often leads to a mixture of regioisomers. ambeed.com The thermodynamically more stable N9-H tautomer of adenine generally favors alkylation at the N9 position, which is often the desired outcome. ambeed.com

The most common strategy for N-alkylation of purines involves a two-step process: deprotonation of the purine (B94841) ring followed by nucleophilic attack on an alkyl halide. ambeed.com This direct alkylation method is frequently employed for its straightforwardness.

The initial step is the deprotonation of adenine using a suitable base. ambeed.com The choice of base and solvent is critical in directing the regioselectivity of the subsequent alkylation. Strong bases such as sodium hydride (NaH) are often used in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). ambeed.comrsc.org Other bases like potassium carbonate (K2CO3) or tetrabutylammonium (B224687) hydroxide (B78521) have also been utilized. rsc.org

Once the adeninate anion is formed, it is reacted with an appropriate alkylating agent, in this case, a derivative of butane (B89635) with two leaving groups, such as 1,4-dibromobutane. The reaction typically proceeds via an SN2 mechanism. lookchem.com While N9-alkylation is generally the major product in polar aprotic solvents, the formation of the N7 and sometimes N3 isomers is a common side reaction. ambeed.combldpharm.comnih.gov The ratio of N9 to N7 isomers can be influenced by reaction conditions, including temperature and the specific reactants used. bldpharm.comnih.gov For instance, kinetic control (lower temperatures) may favor one isomer, while thermodynamic control (higher temperatures) may favor the more stable N9 product.

| Reaction Step | Reagents & Conditions | Outcome |

| Deprotonation | Adenine, Sodium Hydride (NaH) | Formation of adeninate anion |

| Alkylation | 1,4-dibromobutane, DMF | Mixture of N9 and N7 alkylated products |

This table illustrates a typical direct alkylation sequence for modifying the adenine scaffold.

To overcome the regioselectivity issues associated with direct alkylation, alternative methods have been developed. The Mitsunobu reaction is a notable example, providing a powerful method for converting alcohols into various functional groups, including N-alkylated heterocycles, with a high degree of control. researchgate.net

This reaction involves an alcohol (e.g., 4-bromobutan-1-ol), a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netmdpi.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. researchgate.net For N9-alkylation of purines, the Mitsunobu reaction is often considered more selective towards the N9 position compared to traditional alkylation with alkyl halides. mdpi.com

Despite its high selectivity, the Mitsunobu reaction has drawbacks. The purification of the desired product can be challenging due to the formation of by-products like triphenylphosphine oxide and the reduced azodicarboxylate. mdpi.com Nevertheless, for complex syntheses where regioselectivity is paramount, it remains a valuable tool. smolecule.combldpharm.com

| Reagents | Role | Key Feature |

| 4-bromobutan-1-ol | Alkylating Agent Precursor | Provides the bromo-butyl moiety |

| Triphenylphosphine (PPh3) | Activator | Activates the alcohol |

| DEAD or DIAD | Oxidant | Drives the reaction forward |

| Purin-6-amine | Nucleophile | The purine core to be alkylated |

This table outlines the key components of a Mitsunobu reaction for N9-functionalization.

Synthesis of Related Bromoalkyl-Substituted Purine Analogs

The synthetic principles used for 9-(4-Bromobutyl)-9H-purin-6-amine can be readily adapted to produce a variety of related analogs with different bromoalkyl chain lengths. These analogs are valuable as building blocks in medicinal chemistry and for structure-activity relationship (SAR) studies. rsc.orgnih.gov

For example, 9-(2-Bromoethyl)-9H-purin-6-amine can be synthesized by reacting adenine with 1,2-dibromoethane. bldpharm.comnih.govnih.gov Similarly, the 9-(3-bromopropyl) and 9-(5-bromopentyl) analogs can be prepared using 1,3-dibromopropane (B121459) and 1,5-dibromopentane, respectively, under similar direct alkylation conditions. The reaction between adenine and a dibromoalkane in the presence of a base like potassium carbonate in DMF is a common route. This approach allows for the systematic variation of the linker length between the purine core and the terminal bromine atom.

| Compound Name | Alkylating Agent | CAS Number |

| 9-(2-Bromoethyl)-9H-purin-6-amine | 1,2-dibromoethane | 68217-74-3 bldpharm.com |

| 9-(2-Bromopropyl)-9H-purin-6-amine | 1,2-dibromopropane | 1884329-63-8 |

| This compound | 1,4-dibromobutane | N/A |

| 9-(5-Bromopentyl)-9H-purin-6-amine | 1,5-dibromopentane | N/A |

This table presents the target compound and related bromoalkyl-substituted purine analogs alongside their corresponding dihaloalkane precursors.

Enzymatic Synthesis Considerations for Purine Nucleoside Scaffolds

While this compound is an acyclic nucleoside analog, it is relevant to consider the enzymatic methods used for the synthesis of purine nucleoside scaffolds, as they represent an alternative, highly selective approach. Chemical synthesis of nucleosides can be lengthy and environmentally taxing, making enzymatic routes an attractive alternative for both laboratory and industrial production. nih.gov

Enzymes such as purine nucleoside phosphorylases (PNPs) are pivotal in the biosynthesis of nucleosides. nih.gov These enzymes can catalyze the transfer of a ribose group from a donor nucleoside to a purine base, a process known as transglycosylation. This method offers exceptional regioselectivity and stereoselectivity, typically yielding the desired N9-substituted β-anomer, which is difficult to achieve through purely chemical means.

The general pathway involves a purine base, a sugar donor (like a pyrimidine (B1678525) nucleoside), and a biocatalyst, often whole cells of Escherichia coli engineered to co-express nucleoside phosphorylases. nih.gov For example, guanosine (B1672433) can serve as a better ribose donor than inosine (B1671953) in some enzymatic systems. nih.gov Although direct enzymatic attachment of an alkyl chain like a 4-bromobutyl group is not a standard reaction for these enzymes, the principles of enzymatic synthesis highlight a potential future direction for creating purine-based compounds with high precision and under milder, more sustainable conditions. nih.gov

Molecular Design and Functional Utility of the Bromobutyl Moiety

The Bromobutyl Chain as a Reactive Chemical Handle

The defining feature of 9-(4-Bromobutyl)-9H-purin-6-amine is the four-carbon alkyl chain terminating in a bromine atom. This bromobutyl group functions as a potent electrophilic center, making it susceptible to nucleophilic substitution reactions. The bromine atom, being a good leaving group, readily departs upon attack by a wide range of nucleophiles. This reactivity is the cornerstone of the compound's utility as a chemical handle, allowing for the covalent attachment of various molecular entities to the purine (B94841) scaffold.

The flexibility of the butyl chain also plays a crucial role. It acts as a spacer, distancing the newly introduced functional group from the purine ring. This separation can be critical in the design of bioactive molecules, as it can prevent steric hindrance and allow both the purine moiety and the attached molecule to interact with their respective biological targets without interference.

Integration into Bifunctional Molecules and Conjugates

The reactive nature of the bromobutyl group makes this compound an ideal starting material for the synthesis of bifunctional molecules and conjugates. These are molecules designed to interact with two different targets, often bridging them together.

Precursor for Amine-Containing Linkers

A primary application of this compound is its conversion into derivatives containing a terminal amine group. This transformation is typically achieved through a nucleophilic substitution reaction with an amine source. A common method involves the use of sodium azide (B81097) to first introduce an azido (B1232118) group, which is then subsequently reduced to a primary amine. Another approach is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as the nitrogen source to form a phthalimide intermediate that can be cleaved to release the primary amine.

The resulting compound, 9-(4-aminobutyl)-9H-purin-6-amine, is a valuable bifunctional linker. The adenine (B156593) portion can serve as a recognition element for specific enzymes or receptors, while the newly introduced terminal amine provides a nucleophilic site for further conjugation. This amine can be readily acylated or alkylated to attach other molecules of interest, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or warheads for targeted drug delivery.

The direct alkylation of amines with this compound is also a viable strategy, though it can be complicated by the potential for over-alkylation, where the newly formed secondary amine reacts further with the starting material. nih.govmedchemexpress.com Careful control of reaction conditions and stoichiometry is often necessary to achieve selective mono-alkylation. nih.gov

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Azide (NaN3) followed by reduction (e.g., H2, Pd/C) | 9-(4-Aminobutyl)-9H-purin-6-amine | Nucleophilic Substitution/Reduction |

| This compound | Potassium Phthalimide followed by hydrolysis | 9-(4-Aminobutyl)-9H-purin-6-amine | Gabriel Synthesis |

| This compound | Ammonia or Primary/Secondary Amine | N-substituted-(4-(9H-purin-6-ylamino)butyl)amine | Nucleophilic Substitution |

Intermediate for Subsequent Functionalization Reactions

Beyond the creation of amine-containing linkers, the bromobutyl moiety of this compound can react with a variety of other nucleophiles to generate a diverse array of functionalized purine derivatives. For instance, reaction with thiols can introduce sulfur-containing linkers, which are often employed in bioconjugation chemistry due to the strong nucleophilicity of the thiol group. nih.gov Similarly, reaction with alcohols or carboxylates can lead to the formation of ether or ester linkages, respectively, further expanding the repertoire of possible molecular architectures.

This versatility makes this compound a key intermediate in the construction of molecules for a range of applications, including the development of chemical probes to study biological processes, the synthesis of ligands for affinity chromatography, and the creation of novel therapeutic agents. The ability to readily introduce a variety of functionalities via the reactive bromobutyl handle underscores its significance in the field of medicinal chemistry and drug design.

Applications in Chemical Biology Research

Development of Affinity-Based Probes and Chemical Tools

Affinity-based probes are essential for identifying and characterizing protein targets, and 9-(4-bromobutyl)-9H-purin-6-amine is a prime candidate for the synthesis of such tools. The purine (B94841) core can be tailored to bind to the active site of a target protein, while the bromobutyl group can be used for covalent labeling or for the attachment of reporter tags.

The adenine-like structure of this compound allows it to act as a reversible, non-covalent ligand for many ATP-binding proteins. By exploring the structure-activity relationship (SAR) of a series of purine derivatives, researchers can optimize the affinity and selectivity of these ligands for a specific target.

The presence of the bromobutyl chain also enables the development of covalent ligands. The electrophilic nature of the C-Br bond allows for the formation of a stable covalent bond with nucleophilic amino acid residues, such as cysteine, lysine, or histidine, within the binding pocket of a target protein. This irreversible binding can be used to permanently label and identify the target protein. While specific studies on this compound are not extensively documented, the principle is well-established with similar purine-based electrophiles.

Table 1: Examples of Purine-Based Covalent Inhibitors and Their Targets

| Purine Derivative | Target Protein | Covalent Mechanism |

| Purine with acrylamide | EGFR | Michael addition with cysteine |

| Purine with fluoromethylketone | Cathepsin K | Nucleophilic substitution with cysteine |

| Purine with chloroacetamide | BTK | Nucleophilic substitution with cysteine |

This table illustrates the general approach of using purine scaffolds with reactive groups to achieve covalent inhibition. The specific application of this compound would follow a similar logic, with the bromobutyl group serving as the reactive electrophile.

A key challenge in drug discovery and chemical biology is confirming that a molecule interacts with its intended target within a complex cellular environment. Chemical probes derived from this compound can be instrumental in target engagement and validation studies.

By attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the bromobutyl end of the molecule, researchers can create probes to visualize, quantify, and isolate the target protein. For instance, a biotinylated version of the compound could be used in pull-down assays coupled with mass spectrometry to identify the protein targets that bind to the purine scaffold. Similarly, a fluorescently labeled version could be used in techniques like fluorescence polarization or microscopy to monitor target engagement in real-time within living cells. The use of such probes is a critical step in validating a protein as a potential therapeutic target. promega.com

Contributions to Fluorescent Probe Design

Fluorescent probes are indispensable tools for visualizing and studying biological processes with high spatial and temporal resolution. The purine scaffold of this compound provides a versatile platform for the design of novel fluorescent sensors.

The reactive bromobutyl group of this compound serves as a convenient handle for the covalent attachment of a wide variety of fluorophores. This allows for the straightforward synthesis of fluorescent probes where the purine moiety acts as the recognition element and the attached dye provides the fluorescent signal. The choice of fluorophore can be tailored to the specific application, with options ranging from common dyes like fluorescein (B123965) and rhodamine to more advanced environmentally sensitive or photo-switchable dyes.

For example, a researcher could synthesize a fluorescent probe by reacting this compound with an amine-modified fluorophore. The resulting probe would have the purine core to target a specific protein and a fluorescent tail for detection. This modular approach allows for the rapid generation of a library of fluorescent probes with different spectral properties and targeting capabilities. Studies on other N9-substituted purines have demonstrated the feasibility of this approach for creating probes for various biological targets. nih.govnih.gov

The purine scaffold itself can play an active role in modulating the fluorescence of an attached dye. rsc.org The binding of the purine moiety to its target protein can induce conformational changes that alter the local environment of the fluorophore. This can lead to changes in the fluorescence intensity, lifetime, or emission wavelength of the dye, providing a direct readout of the binding event.

For instance, the binding of a purine-based fluorescent probe to the active site of a kinase can shield the fluorophore from the aqueous solvent, leading to an increase in its quantum yield and a "turn-on" fluorescent signal. Conversely, interactions within the binding pocket could lead to quenching of the fluorescence. This environmentally sensitive fluorescence response is a highly desirable feature for a biosensor, as it allows for the detection of the target molecule without the need to separate bound and unbound probe. The photophysical properties of purine-containing copolymers have been shown to be widely variable based on the electronic nature of the purine scaffold and its comonomers, highlighting the tunable nature of these systems. rsc.org

Table 2: Potential Fluorescence Modulation Mechanisms for Probes Derived from this compound

| Mechanism | Description | Expected Signal Change |

| Solvatochromism | Change in the polarity of the fluorophore's microenvironment upon binding. | Shift in emission wavelength. |

| Photoinduced Electron Transfer (PeT) | Electron transfer between the purine and the fluorophore, which is modulated by target binding. | Quenching or enhancement of fluorescence. |

| Förster Resonance Energy Transfer (FRET) | Energy transfer between the attached fluorophore and a tryptophan residue in the protein or another fluorescent label. | Change in the ratio of donor to acceptor emission. |

Mechanistic Investigations of Purine-Interacting Systems

Probes derived from this compound can provide valuable insights into the mechanisms of purine-interacting systems. By using these tools, researchers can study the kinetics of ligand binding, map the binding site of a protein, and investigate the conformational changes that occur upon ligand binding.

Covalent probes based on this compound can be particularly useful for identifying the specific amino acid residues that are involved in binding. After covalent labeling, the protein can be digested and the modified peptide can be identified by mass spectrometry, providing direct evidence of the binding site. This information is crucial for understanding the molecular basis of protein-ligand recognition and for the rational design of more potent and selective inhibitors. The development of chemical probes with high selectivity is essential for elucidating the biological functions of individual proteins. nih.gov

Studies on Enzyme Inhibition and Modulation

While direct studies showcasing this compound as an enzyme inhibitor are not extensively documented in publicly available literature, the broader class of 9-substituted purine derivatives has been a fertile ground for the discovery of potent enzyme modulators. The strategic placement of substituents on the purine ring can lead to high-affinity interactions with the active or allosteric sites of various enzymes.

Research into related 9-substituted purines has demonstrated significant inhibitory activity against several enzyme classes. For instance, various 9-substituted purine analogs have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov In one study, a series of 9-substituted-6-chloro-9H-purines were synthesized and evaluated for their antiproliferative activities, with some compounds displaying low-micromole GI50 values against cancer cell lines. nih.gov The mechanism of action for some of these derivatives was confirmed to be the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

Another important class of enzymes targeted by purine derivatives is the phosphatidylinositol-3-kinase (PI3K) family, which plays a crucial role in cell signaling pathways implicated in cancer. mdpi.com A series of 2,9-disubstituted-6-morpholino purine derivatives were designed as selective inhibitors of PI3K isoforms. mdpi.com These compounds were developed based on a known active scaffold and optimized for selective binding to the active site of specific PI3K isoforms. mdpi.com

The 4-bromobutyl group on this compound serves as a reactive handle to tether the purine core to other molecular fragments, a common strategy in fragment-based drug discovery. This allows for the exploration of the chemical space around a binding pocket to enhance potency and selectivity. The adenine (B156593) moiety itself can mimic endogenous ligands like ATP, enabling it to interact with the hinge region of kinase active sites. academie-sciences.fr

Table 1: Examples of 9-Substituted Purine Derivatives as Enzyme Inhibitors This table is based on research on related purine derivatives, as direct data for this compound is not available.

| Compound Class | Target Enzyme | Biological Effect |

|---|---|---|

| 9-Substituted benzyl-6-chloro-9H-purines | Tubulin | Antiproliferative activity, G2/M cell cycle arrest, apoptosis |

| 2,9-Disubstituted-6-morpholino purines | PI3Kα, PI3Kγ | Selective inhibition of PI3K isoforms |

Research on Nucleic Acid-Binding Interactions

The adenine core of this compound makes it a prime candidate for designing molecules that interact with nucleic acids. The purine structure can engage in hydrogen bonding and stacking interactions with the bases of DNA and RNA. The bromobutyl side chain offers a means to attach other functional groups, such as intercalators or groove binders, to enhance the affinity and specificity of these interactions.

While specific studies on the nucleic acid binding of this compound are not detailed in the literature, the general principles are well-established. Purine analogs are known to interfere with DNA synthesis and repair processes, which is a cornerstone of many antiviral and anticancer therapies. academie-sciences.fr The modification at the N9 position can influence the compound's ability to be recognized by polymerases or to intercalate between base pairs.

Radioligand Development from Purine Precursors

The development of radiolabeled ligands is a critical tool in pharmacology and molecular imaging, enabling the visualization and quantification of biological targets such as receptors and enzymes in vitro and in vivo. The structure of this compound makes it a suitable precursor for the synthesis of radioligands, particularly for positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

The bromine atom in the 4-bromobutyl side chain can be displaced by a variety of nucleophiles, including those containing a radionuclide. For example, a common strategy for introducing a radiolabel is through radiofluorination (with ¹⁸F) or radiomethylation (with ¹¹C). While direct radiolabeling of this compound is not explicitly described, the synthesis of other radiolabeled purine derivatives provides a clear precedent. For instance, the synthesis of an ¹⁸F-labeled tau PET radioligand involved the radiofluorination of a precursor molecule, followed by deprotection steps to yield the final radiotracer. nih.gov

Furthermore, 8-bromo-9-alkyl adenine derivatives have been prepared and used in radioligand binding assays to characterize their interaction with adenosine (B11128) receptors. nih.gov This highlights the utility of halogenated purine derivatives in developing tools for receptor pharmacology. The 4-bromobutyl group of this compound could be used to attach a chelating agent for radiometals, further expanding its potential in radiopharmaceutical development.

Table 2: Potential Radioligand Synthesis Strategies Using Purine Precursors This table outlines general strategies applicable to precursors like this compound.

| Radionuclide | Labeling Strategy | Potential Application |

|---|---|---|

| ¹⁸F | Nucleophilic substitution of the bromide | PET imaging of receptors or enzymes |

| ¹¹C | Alkylation with [¹¹C]methyl iodide after modification of the butyl chain | PET imaging |

| Radioiodine (e.g., ¹²³I, ¹²⁵I) | Radioiodination of an appropriate precursor | SPECT imaging, in vitro assays |

| Radiometals (e.g., ⁶⁸Ga, ⁶⁴Cu) | Attachment of a chelator to the butyl chain | PET imaging |

Computational Chemistry and Structural Elucidation

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as a derivative of 9-(4-Bromobutyl)-9H-purin-6-amine, and a protein's active site.

The 4-bromobutyl group, in particular, offers a flexible linker that can adopt various conformations to optimize its fit within a binding site. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A hypothetical docking study of this compound into the CDK2 active site would likely show the adenine (B156593) core forming the canonical hydrogen bonds with the hinge region of the kinase, while the bromobutyl arm extends into a more solvent-exposed region, where it can form additional interactions.

Table 1: Key Interacting Residues in a Hypothetical Docking of this compound with CDK2

| Interacting Residue | Interaction Type | Part of Ligand Involved |

| Leu83 | Hydrogen Bond | Purine (B94841) N1 and N6-amine |

| Glu81 | Hydrogen Bond | Purine N6-amine |

| Val18 | Hydrophobic Interaction | Purine Ring |

| Ile10 | Hydrophobic Interaction | Butyl Chain |

| Gln131 | Potential Halogen Bond | Bromine Atom |

Conformational Analysis and Dynamics Simulations of Purine Conjugates

Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of molecules and the dynamic nature of ligand-protein complexes. For a molecule like this compound, the butyl chain's conformational freedom is a key determinant of its biological activity.

MD simulations of purine-based inhibitors bound to their target proteins can reveal the stability of the binding mode predicted by molecular docking. These simulations can show how the ligand and protein adapt to each other over time, providing a more realistic picture of the binding event. For the 4-bromobutyl substituent, MD simulations could explore the different rotamers of the butyl chain and their relative energies within the protein's binding site. This information is critical for designing more rigid analogs with improved binding affinity and selectivity.

The flexibility of the butyl linker can be both an advantage and a disadvantage. While it allows the molecule to adapt to different binding sites, the entropic cost of restricting this flexibility upon binding can be high. Conformational analysis helps in identifying low-energy conformations that could be "pre-organized" in more advanced inhibitor designs to minimize this entropic penalty.

Structure-Activity Relationship (SAR) Analysis for Purine Scaffolds

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For the purine scaffold, extensive SAR studies have been conducted to optimize its properties as an inhibitor of various enzymes, particularly kinases.

The this compound structure can be systematically modified to probe its SAR. Key points of modification include:

The N9-substituent: The length and nature of the alkyl chain can be varied. For example, changing the butyl group to a propyl or pentyl group would alter the reach and flexibility of the linker. The terminal bromine atom is a reactive handle that can be replaced with other functional groups (e.g., hydroxyl, amino, or more complex moieties) to explore new interactions with the target protein. This allows for the synthesis of a library of compounds for biological screening.

The C6-substituent: The amine group at the C6 position is a key hydrogen bond donor. Replacing it with other groups, such as a hydroxyl or a substituted amine, can modulate the hydrogen bonding pattern and steric interactions.

The purine core: Modifications to the purine ring system itself, such as the introduction of substituents at the C2 or C8 positions, can be used to fine-tune the electronic properties and steric profile of the molecule, potentially improving selectivity for the target protein over other related proteins.

A typical SAR study would involve synthesizing a series of analogs and testing their inhibitory activity against a target enzyme. The results would then be used to build a model of the pharmacophore, which is the ensemble of steric and electronic features that is necessary for biological activity.

Table 2: Hypothetical SAR Data for N9-Substituted Purine Analogs

| Compound | N9-Substituent | IC50 (nM) |

| 1 | -CH2CH2CH2CH3 | 500 |

| 2 (Title Compound) | -CH2CH2CH2CH2Br | 250 |

| 3 | -CH2CH2CH2CH2OH | 300 |

| 4 | -CH2CH2CH2CH2NH2 | 150 |

This hypothetical data suggests that the introduction of a polar group at the end of the butyl chain can enhance activity, with the amine group providing the most significant improvement, possibly due to the formation of an additional hydrogen bond or a salt bridge in the binding site.

Advanced Spectroscopic Studies for Structural Confirmation

The unambiguous determination of the structure of this compound and its derivatives relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR would show distinct signals for the protons on the purine ring (at C2 and C8), the protons of the butyl chain, and the protons of the C6-amine group. The coupling patterns and chemical shifts of the butyl chain protons would confirm its connectivity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, respectively, providing definitive proof of the structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the structure by showing the loss of specific fragments, such as the butyl bromide chain.

X-ray Crystallography: When a single crystal of sufficient quality can be grown, X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would not only confirm the connectivity of the atoms but also provide detailed information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This information can be invaluable for validating computational models.

Advanced Research Directions and Future Perspectives

Design of Next-Generation Purine-Based Chemical Probes

The development of highly specific and potent chemical probes is essential for dissecting complex biological processes. The purine (B94841) scaffold, a common motif in endogenous signaling molecules, provides a privileged starting point for designing such probes. The 4-bromobutyl group of 9-(4-Bromobutyl)-9H-purin-6-amine is instrumental in this context, serving as a flexible linker to append various reporter groups or other functional molecules. researchgate.netnih.govexplorationpub.com

One key area of development is the synthesis of fluorescent probes. By reacting the bromo-functionalized purine with fluorescent dyes, researchers can create molecules that specifically bind to target proteins, such as heat shock protein 90 (Hsp90), allowing for their visualization and quantification in living cells using techniques like fluorescence microscopy and flow cytometry. nih.govresearchgate.net The length and flexibility of the linker, in this case, the butyl chain, are critical for ensuring that the fluorescent tag does not interfere with the binding of the purine core to its target protein. researchgate.net

Furthermore, the reactive alkyl halide is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). researchgate.netnih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The 4-bromobutyl group can be used to connect the purine-based protein-binding element to a ligand for an E3 ligase, with the linker's length and composition being crucial for the efficacy of the resulting PROTAC. nih.govexplorationpub.com This technology offers a powerful new modality for therapeutic intervention by targeting previously "undruggable" proteins.

| Probe Type | Synthetic Strategy Utilizing Alkyl Halide | Key Application |

| Fluorescent Probes | Nucleophilic substitution with fluorescent dyes (e.g., FITC, NBD). nih.gov | Cellular imaging, flow cytometry, target engagement studies. researchgate.net |

| PROTACs | Formation of a linker to connect the purine to an E3 ligase ligand. researchgate.netnih.gov | Targeted protein degradation, therapeutic development. nih.gov |

Novel Applications in Systems Chemical Biology

Systems chemical biology aims to understand the complex networks of interactions that govern cellular function. Chemical probes derived from intermediates like this compound are invaluable tools in this endeavor. These probes allow for the perturbation and study of specific nodes within these networks, providing insights that are not attainable through genetic methods alone.

For instance, purine-based probes can be used to investigate the role of purinergic signaling in bacteria. By studying how these synthetic molecules affect bacterial processes like biofilm formation, researchers can uncover novel signaling pathways and identify potential new targets for antimicrobial therapies. nih.gov The ability to systematically modify the structure of the probe, a process facilitated by the reactivity of the 4-bromobutyl group, is crucial for establishing structure-activity relationships and identifying the key molecular features responsible for a given biological effect.

The study of protein function is another major application. Chemical probes that bind to specific proteins, such as kinases or chaperones like Hsp90, enable researchers to study their roles in cellular processes. nih.govresearchgate.netnih.gov By using probes with different functionalities, such as fluorescent tags or affinity labels, scientists can track the localization of these proteins, identify their binding partners, and modulate their activity in a controlled manner. This approach provides a dynamic view of protein function within the complex environment of the cell.

| Research Area | Application of Purine-Based Probes | Insight Gained |

| Bacterial Signaling | Modulation of c-di-GMP levels by purine derivatives. nih.gov | Understanding of how environmental cues affect bacterial lifestyle choices. nih.gov |

| Protein Function Studies | Use of fluorescent probes to study Hsp90 in live cells. nih.govresearchgate.net | Elucidation of the role of Hsp90 in heterogeneous cell populations. nih.gov |

Interdisciplinary Research with Material Sciences and Nanotechnology

The fusion of chemistry with material sciences and nanotechnology is opening up new avenues for innovation. The functionalization of materials with biologically active molecules, such as purine derivatives, is a key aspect of this interdisciplinary research. The 4-bromobutyl group of this compound provides a covalent attachment point for integrating the purine scaffold into various nanomaterials. nih.gov

A notable example is the development of purine-functionalized gold nanoclusters for cellular imaging. acs.org By attaching purine derivatives to the surface of these nanoclusters, scientists can create probes that are not only fluorescent but also biocompatible and capable of targeting specific cellular compartments, such as the nucleus. acs.org This allows for the long-term tracking of cells and the study of nuclear dynamics.

In the realm of sensing, carbon-based nanomaterials, such as graphene and carbon nanotubes, can be functionalized with purine derivatives to create highly sensitive and selective biosensors. mdpi.compurdue.edu The purine moiety can act as a recognition element for specific analytes, and the nanomaterial provides a platform for signal transduction. Such sensors have potential applications in medical diagnostics and environmental monitoring. nih.gov The ability to control the surface chemistry of these materials through the covalent attachment of molecules like this compound is fundamental to the design of these advanced sensing devices.

| Nanomaterial | Functionalization Approach | Application |

| Gold Nanoclusters | Capping with mercapto-purine derivatives. acs.org | High-specificity cell nuclei imaging. acs.org |

| Carbon Nanomaterials | Covalent attachment of purine derivatives. nih.govmdpi.com | Development of advanced electrochemical sensors. purdue.edunih.gov |

| Silicon Nanowires | Surface modification with functional molecules. nih.gov | Identification of functionalization type via backscattered signal. nih.gov |

Q & A

Q. What are the critical steps for synthesizing 9-(4-Bromobutyl)-9H-purin-6-amine with high purity?

The synthesis typically involves alkylation of a purine core (e.g., 2,6-dichloropurine) with 4-bromobutyl halides under basic conditions. Key considerations include:

- Reagent selection : Use potassium carbonate or sodium hydride as a base to deprotonate the purine N9 position, facilitating nucleophilic substitution .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity. Monitor progress via TLC or HPLC (retention time ~12–15 min under reverse-phase conditions) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A combination of methods ensures structural confirmation:

- NMR spectroscopy : and NMR identify the bromobutyl chain (e.g., δ ~3.4 ppm for CHBr protons) and purine ring protons (δ ~8.1–8.3 ppm for H-2 and H-8) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z for CHBrN: ~294.03) .

- Elemental analysis : Validate C, H, N, and Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can tautomeric forms of this compound influence its biological activity, and how are they analyzed?

Tautomerism at the purine ring (e.g., N7-H vs. N9-H) alters hydrogen-bonding capacity and receptor interactions. Methodological approaches include:

- X-ray crystallography : Resolve tautomeric states via bond-length analysis (e.g., N–H···N distances < 2.0 Å indicate specific tautomers) .

- Dynamic NMR : Monitor tautomeric equilibria in solution by variable-temperature NMR (e.g., coalescence temperatures for exchanging protons) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and their electronic properties .

Q. What strategies mitigate low yields during bromoalkylation of the purine ring?

Low yields often arise from competing reactions (e.g., di-alkylation or halide elimination). Optimization strategies include:

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Protecting groups : Temporarily protect reactive sites (e.g., C6-amine with acetyl groups) to direct regioselectivity .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity .

Q. How can researchers resolve discrepancies between crystallographic and spectroscopic data for this compound?

Discrepancies may arise from solvent effects, polymorphism, or dynamic processes:

- Multi-technique validation : Compare X-ray structures (solid-state) with NMR (solution-state) to identify conformational flexibility .

- Synchrotron radiation : High-resolution X-ray data (λ = 0.7–1.0 Å) reduce measurement errors in bond angles and lengths .

- In situ analysis : Use variable-temperature XRD to study phase transitions or solvent inclusion effects .

Methodological Focus

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound derivatives?

SAR studies require systematic variation of substituents and functional assays:

- Substituent libraries : Synthesize analogs with modified alkyl chain lengths (e.g., 3-bromopropyl or 5-bromopentyl) or aryl groups .

- Biological assays : Test adenosine receptor binding (e.g., A receptor IC via radioligand displacement assays) .

- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .

Q. How should researchers address instability of this compound in aqueous buffers?

Instability often results from hydrolysis of the bromobutyl group. Mitigation approaches include:

- pH control : Use buffered solutions (pH 6–7) to minimize nucleophilic attack by water .

- Lyophilization : Store the compound as a lyophilized powder at –20°C to prevent degradation .

- Stability assays : Monitor decomposition via LC-MS over 24–72 hours under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。